2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride GR 144053 trihydrochloride is a potent and selective platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) antagonist (IC50 = 37 nM). GR 144053 trihydrochloride is orally active and highly effective at inhibiting thrombus formation in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0529195
InChI: InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H
SMILES: C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl
Molecular Formula: C18H30Cl3N5O2
Molecular Weight: 454.8 g/mol

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride

CAS No.:

Cat. No.: VC0529195

Molecular Formula: C18H30Cl3N5O2

Molecular Weight: 454.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride -

Specification

Molecular Formula C18H30Cl3N5O2
Molecular Weight 454.8 g/mol
IUPAC Name 2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride
Standard InChI InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H
Standard InChI Key YKRNPHOBDOUQTG-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl
Canonical SMILES C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of a piperidine ring linked to a piperazine moiety, which is further substituted with a 4-carbamimidoylphenyl group. The acetic acid side chain at the piperidine nitrogen and three hydrochloride counterions complete the structure . Key structural identifiers include:

PropertyValue
IUPAC Name2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl
InChIKeyUFCPHZZPRPPDMC-UHFFFAOYSA-N
Solubility (Water)>100 mM at 25°C
Storage Conditions-20°C, desiccated

The planar carbamimidoyl group facilitates hydrogen bonding with the GPIIb/IIIa receptor, while the piperazine-piperidine scaffold provides conformational flexibility for optimal binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

  • Piperazine Functionalization: 4-(4-Carbamimidoylphenyl)piperazine is prepared via nitration and reduction of a phenylpiperazine precursor.

  • Piperidine Coupling: The piperazine intermediate reacts with 4-chloropiperidine under basic conditions (K₂CO₃, DMF, 80°C) .

  • Acetic Acid Side Chain Installation: Alkylation with ethyl bromoacetate, followed by hydrolysis (NaOH, EtOH/H₂O), yields the free acid .

  • Salt Formation: Treatment with HCl in methanol precipitates the trihydrochloride salt .

Optimization Challenges

  • Yield: Reported yields range from 15–30% due to steric hindrance during piperidine-piperazine coupling.

  • Purity: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity .

Biological Activity and Mechanism

GPIIb/IIIa Antagonism

GR 144053 trihydrochloride binds reversibly to the GPIIb/IIIa integrin on platelets, blocking fibrinogen cross-linking and subsequent aggregation . Key findings include:

  • IC₅₀: 12 nM in ADP-induced human platelet aggregation assays .

  • Selectivity: >1,000-fold selectivity over α₂β₁ and αvβ3 integrins .

In Vivo Efficacy

In hamster models of arterial thrombosis:

  • Occlusion Time: Prolonged from 8.2 ± 1.1 min (control) to 22.4 ± 3.6 min (1 mg/kg/h infusion) .

  • Bleeding Time: Increased 2.3-fold vs. aspirin (1.5-fold), indicating potent antithrombotic activity .

Therapeutic Applications

Cardiovascular Diseases

  • Acute Coronary Syndrome (ACS): Prevents stent thrombosis in combination with antiplatelet therapies .

  • Cerebral Ischemia: Reduces infarct volume by 38% in murine stroke models .

Limitations

  • Short Half-Life: 1.2 hours in primates, necessitating continuous infusion .

  • Bleeding Risk: Dose-dependent template bleeding time increase (38.3 ± 8.8 s → 124.6 ± 15.2 s) .

Pharmacokinetics and Metabolism

ParameterValue
Bioavailability (PO)<5%
Plasma Protein Binding89% (albumin)
MetabolismHepatic CYP3A4
ExcretionRenal (62%), fecal (28%)

Recent Developments (2023–2025)

  • Nanoformulations: Liposomal encapsulation improves half-life to 6.7 hours in rats .

  • Dual Antagonists: Hybrid molecules targeting GPIIb/IIIa and P2Y₁₂ show synergistic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator